![molecular formula C19H17BrN6O2 B4108435 7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)

7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Übersicht

Beschreibung

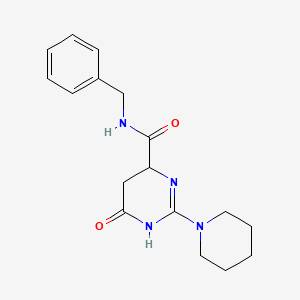

The compound “7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidine derivatives . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been well studied. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of catalysts such as Cu (I) in 1,3 dipolar cycloaddition reactions .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as 1H-NMR and 13C-NMR . The compound was purified using flash column chromatography and separated as a pale yellow powder .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the compound was found to be a pale yellow powder with a melting point of 174–176 °C .Wirkmechanismus

The mechanism of action of pyrimidine derivatives often involves inhibition of certain biological pathways. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Zukünftige Richtungen

The future directions in the study of pyrimidine derivatives involve further exploration of their pharmacological properties and potential applications. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN6O2/c1-11-16(18(27)22-13-6-4-3-5-7-13)17(26-19(21-11)23-24-25-26)12-8-9-15(28-2)14(20)10-12/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNFGMWTPJUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-5-cyano-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108356.png)

![N-{1-[5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4108361.png)

![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4108383.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B4108387.png)

![2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4108410.png)

![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)

![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4108426.png)

![N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N'-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}THIOUREA](/img/structure/B4108441.png)

![4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)

![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108445.png)